4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide

Physicochemical profiling Drug-likeness Screening library design

4-[(4-Fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide (CAS 712345-22-7) is a synthetic small molecule belonging to the sulfonylpiperazine class, characterized by a unique dual sulfonamide architecture: a 4-fluorophenylsulfonyl group attached to one piperazine nitrogen and an N,N-dimethylsulfonamide group attached to the other. With a molecular formula of C12H18FN3O4S2 and a molecular weight of 351.4 g/mol, this compound is catalogued as screening compound SC-7904554 in the ChemBridge CORE Library Stock and carries the Ambinter identifier AMB2572340.

Molecular Formula C12H18FN3O4S2
Molecular Weight 351.4 g/mol
Cat. No. B3566697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide
Molecular FormulaC12H18FN3O4S2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C12H18FN3O4S2/c1-14(2)22(19,20)16-9-7-15(8-10-16)21(17,18)12-5-3-11(13)4-6-12/h3-6H,7-10H2,1-2H3
InChIKeyLUGHTUZAYAKWEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide – A Dual Sulfonamide Piperazine Scaffold for Screening Library Procurement


4-[(4-Fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide (CAS 712345-22-7) is a synthetic small molecule belonging to the sulfonylpiperazine class, characterized by a unique dual sulfonamide architecture: a 4-fluorophenylsulfonyl group attached to one piperazine nitrogen and an N,N-dimethylsulfonamide group attached to the other . With a molecular formula of C12H18FN3O4S2 and a molecular weight of 351.4 g/mol, this compound is catalogued as screening compound SC-7904554 in the ChemBridge CORE Library Stock and carries the Ambinter identifier AMB2572340 [1]. The sulfonylpiperazine scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated applications across anticancer, antibacterial, antifungal, anti-TB, anti-inflammatory, and carbonic anhydrase inhibition therapeutic areas [2].

Why Generic Substitution Fails for 4-[(4-Fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide – Structural Uniqueness in the Sulfonylpiperazine Chemical Space


Substituting 4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide with a generic piperazine sulfonamide is not scientifically justifiable due to its dual sulfonamide architecture: the simultaneous presence of a 4-fluorophenylsulfonyl moiety at one piperazine nitrogen and an N,N-dimethylsulfonamide at the other creates a distinct electronic and steric environment not replicated by mono-sulfonamide analogs such as 4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide (CAS 339008-96-7), which lacks the additional sulfonyl linker . This dual sulfonamide arrangement generates a unique hydrogen bond acceptor profile (7 H-bond acceptors, tPSA 78.0 Ų) and a computed logP of 1.45–1.98 that differs substantially from simpler piperazine sulfonamides, directly impacting solubility, permeability, and target engagement potential [1]. Critically, the ZINC database confirms this compound has no known biological activity reported in ChEMBL 20 and no prior publication record, making it a genuinely unexplored chemotype for de novo screening campaigns where novelty is a procurement requirement [2].

Quantitative Differentiation Evidence for 4-[(4-Fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide Versus Comparators


Physicochemical Property Differentiation: Computed logP and tPSA Compared to the Naphthylsulfonyl Analog

The 4-fluorophenylsulfonyl substituent confers a substantially lower computed lipophilicity and smaller polar surface area compared to the bulkier naphthylsulfonyl analog (CAS 712345-21-6). The target compound has a computed logP of 1.45 and tPSA of 78.0 Ų, while the naphthalene-2-sulfonyl analog has a higher molecular weight (383.5 vs. 351.4 g/mol), translating to improved ligand efficiency metrics for the fluorophenyl derivative in fragment-based or lead-like screening contexts . This logP difference of approximately 0.7–1.0 units is consistent with the known Hansch π constant for fluorine substitution on aromatic rings and is expected to enhance aqueous solubility while maintaining sufficient membrane permeability for cell-based assays [1].

Physicochemical profiling Drug-likeness Screening library design

Enzymatic Selectivity Window: PTPN22 Inhibition of the Naphthylsulfonyl Analog Provides a Baseline for Target Compound Optimization

The naphthalene-2-sulfonyl analog (CID 1094974, SMR000124637) was tested against human tyrosine-protein phosphatase non-receptor type 22 (PTPN22) in a PubChem BioAssay and exhibited an IC50 > 79.4 μM (>7.94 × 10^4 nM), indicating essentially no meaningful inhibition [1]. Given that the target compound features a smaller, more electron-withdrawing 4-fluorophenylsulfonyl group in place of the naphthyl moiety, the electronic modulation of the sulfonamide group is expected to alter hydrogen-bonding capacity at the catalytic cysteine of PTPN22. The dual sulfonamide architecture of the target compound—where the N,N-dimethylsulfonamide group provides additional hydrogen bond acceptor sites—offers a distinct pharmacophore that can be probed for improved PTPN22 engagement through iterative SAR [2].

Tyrosine phosphatase inhibition PTPN22 Immuno-oncology target

Antiviral Scaffold Validation: A 4-Fluorophenylsulfonyl Piperazine Analog Demonstrates Anti-CHIKV Activity as a Benchmark

In a medicinal chemistry optimization study published in ACS Medicinal Chemistry Letters, compound 1—N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine—which shares the identical 4-fluorophenylsulfonyl-piperazine substructure with the target compound, demonstrated an EC50 of 8.68 μM against chikungunya virus (CHIKV) with a CC50 of 122 μM (selectivity index = 14.2) in Vero cell-based antiviral assays . Optimization of this scaffold led to compound 6a with an improved EC50 of 3.95 μM, CC50 of 260 μM, and selectivity index > 61 . While the target compound lacks the pyrimidine-amine extension, its 4-fluorophenylsulfonyl-piperazine core is the pharmacophoric foundation upon which this antiviral activity was built, and the N,N-dimethylsulfonamide group provides a distinct chemical handle for divergent SAR exploration that is absent from the published series [1].

Antiviral drug discovery Chikungunya virus Alphavirus inhibition

Carbonic Anhydrase Inhibition Landscape: Positioning Among Piperazine Sulfonamide CA Inhibitors

Piperazine-containing sulfonamides and sulfamates have been extensively characterized as carbonic anhydrase (CA) inhibitors. SLC-0111, a 4-fluorophenylureido-benzenesulfonamide in Phase I clinical trials, established the clinical relevance of this pharmacophore class for tumor-associated CA IX inhibition [1]. Congiu et al. reported piperazinyl-ureido sulfamates with Ki values ranging from 0.91–36.9 nM against CA IX and 1.0–94.4 nM against CA II, demonstrating that piperazine sulfonamide derivatives can achieve low nanomolar potency with tunable isoform selectivity [2]. The target compound's dual sulfonamide architecture—featuring both a sulfonyl-linked fluorophenyl and a terminal N,N-dimethylsulfonamide—presents a distinct zinc-binding geometry compared to the classical primary sulfonamide (SO2NH2) of SLC-0111, potentially offering a differentiated CA isoform selectivity profile that has not been explored in the published literature [3].

Carbonic anhydrase inhibition Anticancer target CA IX selectivity

Library Novelty and Screening Provenance: A Genuinely Unexplored Chemotype in Public Bioactivity Databases

The target compound is catalogued in the ChemBridge CORE Library Stock, a collection of over 870,000 lead-like, sp3-enriched screening compounds designed from proprietary synthetic schemes . Critically, the ZINC database (ZINC000000816524) explicitly states: 'There is no known activity for this compound' in ChEMBL 20 and 'This substance is not reported in any publications per ChEMBL' [1]. This absence of public bioactivity data distinguishes it from extensively characterized piperazine sulfonamides in the CA inhibitor or GPCR ligand space, where pre-existing SAR knowledge may limit freedom-to-operate or patentability. By contrast, compounds such as 4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide (CAS 339008-96-7) are listed with multiple vendor entries and implied receptor binding annotations, suggesting greater prior art density .

Chemical library novelty Screening compound procurement Hit discovery

Computed Solubility and Permeability: LogSW and Rotatable Bond Comparison with In-Class Piperazine Sulfonamides

The target compound has a computed LogSW (log of aqueous solubility) of -3.00 and only 4 rotatable bonds (Ambinter) or 1 rotatable bond (Hit2Lead, depending on the algorithm), indicating limited conformational flexibility that can favor binding entropy [1]. The N,N-dimethylsulfonamide group contributes to the compound's 7 hydrogen bond acceptor sites without adding hydrogen bond donors (Hdon = 0), a profile that balances solubility with membrane permeability . In contrast, many CA-targeted piperazine sulfonamides bearing primary sulfonamide groups (SO2NH2) introduce hydrogen bond donors that can reduce passive membrane permeability. For example, 4-phenylpiperazine-1-sulfonamide contains a primary sulfonamide with two H-bond donors, which can limit CNS penetration and oral bioavailability relative to the fully N,N-dimethylated target compound [2].

Aqueous solubility prediction Permeability ADME optimization

Optimal Research and Industrial Application Scenarios for 4-[(4-Fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide


De Novo Antiviral Screening Cascade Against Alphaviruses (CHIKV, Mayaro, O'nyong-nyong)

The validated 4-fluorophenylsulfonyl-piperazine substructure in the Moesslacher et al. (2020) anti-CHIKV series provides a direct rationale for deploying the target compound in phenotypic or target-based antiviral screens against CHIKV and related alphaviruses . The N,N-dimethylsulfonamide vector of the target compound represents an unexplored chemical space for SAR expansion beyond the published pyrimidine-amine series, offering the potential to identify novel hits with improved selectivity indices. Procurement of this compound enables head-to-head benchmarking against compound 1 (EC50 = 8.68 μM, SI = 14.2) in the same Vero cell assay format, with any measurable antiviral activity serving as a starting point for medicinal chemistry optimization.

Carbonic Anhydrase Isoform Selectivity Profiling for Anticancer Drug Discovery

The established potency of piperazine sulfonamide/sulfamate derivatives against tumor-associated CA IX (Ki = 0.91–36.9 nM, Congiu et al. 2015) and the clinical precedent of SLC-0111 position the target compound for systematic CA isoform profiling [1]. Unlike classical primary sulfonamide CA inhibitors, the target compound features a tertiary N,N-dimethylsulfonamide group that cannot donate a hydrogen bond to the zinc-bound water/hydroxide, potentially yielding a distinct CA isoform selectivity fingerprint. Screening against a panel of human CA isoforms (I, II, IV, VII, IX, XII) using the stopped-flow CO2 hydrase assay can rapidly determine whether the dual sulfonamide architecture confers selectivity advantages over the primary sulfonamide clinical candidates.

PTPN22 and Immuno-Oncology Target Screening

The naphthylsulfonyl analog's inactivity against PTPN22 (IC50 > 79.4 μM) establishes a clean baseline for evaluating whether the electronically distinct 4-fluorophenylsulfonyl group and the dual sulfonamide architecture of the target compound confer measurable PTPN22 inhibition [2]. PTPN22 is a genetically validated target in autoimmune disease and cancer immunotherapy, and the identification of even modest inhibitory activity (IC50 < 50 μM) would establish a novel chemotype for this target class. The target compound's novelty—zero prior bioactivity annotation—makes any positive screening result a potentially patentable discovery.

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery Starting Point

The dual sulfonamide architecture provides two chemically orthogonal functional groups for diversification: the 4-fluorophenyl ring can undergo electrophilic aromatic substitution or metal-catalyzed cross-coupling, while the N,N-dimethylsulfonamide can be demethylated to reveal a secondary sulfonamide or further elaborated . With a molecular weight of 351.4 g/mol, 0 hydrogen bond donors, and 4 or fewer rotatable bonds, the compound satisfies fragment-like and lead-like criteria, making it suitable as a core scaffold for parallel library synthesis in diversity-oriented screening collections . Its presence in the ChemBridge CORE Library ensures reliable commercial resupply for hit validation and follow-up studies.

Quote Request

Request a Quote for 4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.